molecular formula C11H14O5 B1329616 2,3,4-Trimethoxyphenylacetic acid CAS No. 22480-91-7

2,3,4-Trimethoxyphenylacetic acid

Cat. No. B1329616
CAS RN: 22480-91-7
M. Wt: 226.23 g/mol
InChI Key: ZMWCKCLDAQWIDA-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxyphenylacetic acid is a chemical compound that is not directly synthesized in the papers provided. However, related compounds such as 3,4,5-Trimethoxyphenylacetic acid have been synthesized and studied for their potential as intermediates in pharmaceuticals and for their biological activity . These related compounds share a similar structure with the addition of methoxy groups on the aromatic ring, which can significantly alter the chemical and physical properties of the molecule.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from different precursors. For instance, 3,4,5-Trimethoxyphenylacetic acid was synthesized from 3,4,5-trimethoxybenzaldehyde using a dichlorocarbene reaction followed by a reduction reaction, achieving an overall yield of 65.2% . Another synthesis route for 3,4-Dimethoxyphenylacetic acid started from 1,2-dimethoxybenzene and involved a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, yielding about 64% . These methods demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of 2,3,4-Trimethoxyphenylacetic acid would consist of a benzene ring with three methoxy groups attached to the 2nd, 3rd, and 4th carbon atoms, and an acetic acid group attached to the benzene ring. The presence of methoxy groups can influence the electron density of the aromatic ring and affect its reactivity. The molecular structure of related compounds has been confirmed using techniques such as 1H-NMR and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, etherification, carboxylation, hydrolysis, and reduction reactions . These reactions are carefully chosen to introduce the desired functional groups while maintaining the integrity of the aromatic ring. The use of protective groups and phase transfer catalysts is also common to improve yields and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4-Trimethoxyphenylacetic acid would be influenced by the presence of the methoxy and acetic acid groups. These groups can affect the compound's solubility, boiling point, melting point, and acidity. The related compound 3,4,5-Trimethoxyphenylacetic acid was synthesized with practicality in mind, suggesting that its physical and chemical properties are suitable for large-scale production . The mercuriation of a similar compound, 3,4,5-trimethoxybenzoic acid, has been studied, indicating that the methoxy groups can direct the introduction of other substituents on the aromatic ring .

Scientific Research Applications

  • Metabolic Studies in Central Nervous System

    • A study explored the metabolic rates of mescaline and its isomer, 2,3,4-trimethoxy-β-phenylethylamine, in different areas of the mouse brain. The formation of trimethoxyphenylacetic acids in the brain was suggested, highlighting a potential role in metabolic processes related to psychotomimetic activity (Seiler & Demisch, 1974).
  • Bacterial Degradation and Environmental Impact

    • Research on the bacterial degradation of 3,4,5-trimethoxyphenylacetic acid by a species of Arthrobacter revealed insights into the oxidative processes of related aromatic acids and their environmental implications. This study is significant for understanding microbial interactions with such compounds in natural settings (Donnelly, Chapman & Dagley, 1981).
  • Neurochemical Aspects in Pharmacology

    • A study investigated the effects of a compound related to 2,3,4-trimethoxyphenylacetic acid on the levels of monoamines in the brain. This research provides insights into the neurochemical pathways influenced by such compounds, relevant in pharmacological contexts (Naplekova et al., 2017).
  • Identification as Major Metabolite

    • 2,3,4-Trimethoxyphenylacetic acid was identified as the major metabolite of mescaline in dogs, providing important information about the metabolic pathways of psychoactive substances in mammalian systems (Spector, 1961).

properties

IUPAC Name

2-(2,3,4-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-8-5-4-7(6-9(12)13)10(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWCKCLDAQWIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177010
Record name (2,3,4-Trimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trimethoxyphenylacetic acid

CAS RN

22480-91-7
Record name 2,3,4-Trimethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22480-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trimethoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022480917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3,4-Trimethoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3,4-trimethoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3,4-TRIMETHOXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
GR Lenz, CM Woo - Journal of Heterocyclic Chemistry, 1981 - Wiley Online Library
Synthesis of the novel isoquinoline enamide alkaloid polycarpine Page 1 June 1981 Synthesis of the Novel Isoquinoline Enamide Alkaloid Polycarpine George R. Lenz* and Chi-Min …
Number of citations: 11 onlinelibrary.wiley.com
K Kurosawa, WD Ollis, IO Sutherland, OR Gottlieb… - Phytochemistry, 1978 - Elsevier
Additionally to the cinnamylphenols described in a previous paper, wood samples of Machaerium mucronulatum and M. villosum contain isoflavones, besides (−)-duartin, (−)- and (±)-…
Number of citations: 50 www.sciencedirect.com
WD Ollis, IO Sutherland, HM Alves, OR Gottlieb - Phytochemistry, 1978 - Elsevier
The heartwood of Machaerium opacum contains 2,3-dimethoxyphenol, the stilbenes pinosylvin monomethyl ether and dimethyl ether, and the isoflavans (−)-duartin and (−)-mucronulatol…
Number of citations: 29 www.sciencedirect.com
FP Jørgensen, M Bols - The Journal of organic chemistry, 2018 - ACS Publications
A synthesis of the important FKBP ligand Shld is reported. The synthesis avoids stoichiometric use of expensive and chiral reagents, maintains enantioselectivity and provides a high …
Number of citations: 16 pubs.acs.org
M Leopoldo, F Berardi, NA Colabufo… - Journal of pharmacy …, 2004 - academic.oup.com
Several 1-aryl-4-(2-arylethyl)piperazine derivatives were synthesized and tested in-vitro for their binding affinity for 5-HT 7 and 5-HT 1A receptors. These compounds displayed 5-HT 7 …
Number of citations: 39 academic.oup.com
M Cai, H Lv, C Cao, L Zhang, R Cao, B Xu - Industrial crops and products, 2019 - Elsevier
Pterocarpus is one of the most widely used timber resources on the market. But the utilization rate has been low. In order to improve the utilization of Pterocarpus processing residue, as …
Number of citations: 10 www.sciencedirect.com
JY Kim, P Hafezi-Sefat, S Cady, RG Smith… - Energy & …, 2019 - ACS Publications
In this study, we methylated hydroxyl groups (phenolic hydroxyl: Phe-OH and aliphatic hydroxyl: Aliph-OH) in soda lignin (SL) prior to solvent liquefaction to improve storage stability of …
Number of citations: 11 pubs.acs.org
P Horký, M Voráčová, K Konečná, D Sedlák… - European Journal of …, 2018 - Elsevier
A library of thirty two 3,4-diphenylfuranones related to both combretastatin A-4 and antifungal 5-(acyloxymethyl)-3-(halophenyl)-2,5-dihydrofuran-2-ones was prepared. Cytotoxic effects …
Number of citations: 8 www.sciencedirect.com
J Gonzalez-Rodriguez, P Pérez-Juan… - Chromatographia, 2003 - Springer
A study of the extraction of oak wood compounds with subcritical water-ethanol mixtures as extractants, with an ethanol content between 0 and 60%, is reported. Identification and …
Number of citations: 19 link.springer.com
JL Everhart, H Schulz, CD Kay - repository.lib.ncsu.edu
4.1 Abstract Plant (poly) phenols have been widely studied for their health benefits including reduction of risk factors for cardiovascular diseases, diabetes, high cholesterol, and …
Number of citations: 3 repository.lib.ncsu.edu

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